

Application Notes and Protocols for Ddr1-IN-4 in Animal Models

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Compound of Interest

Compound Name: Ddr1-IN-4

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Introduction

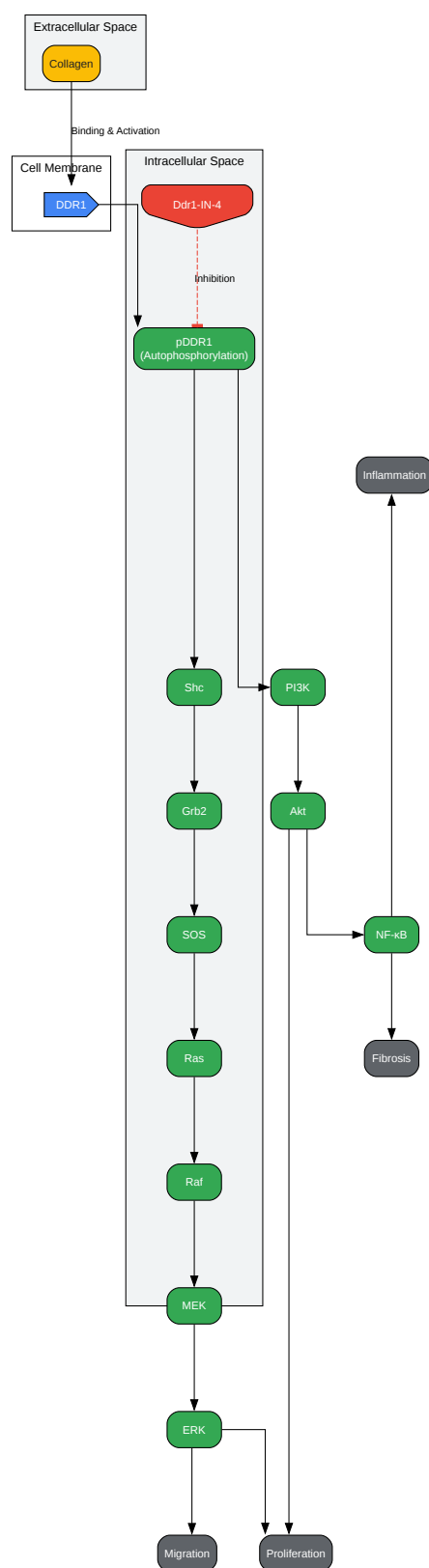
Ddr1-IN-4 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.^[1] DDR1 signaling has been implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer.^{[2][3]} As a result, **Ddr1-IN-4** presents a valuable pharmacological tool for investigating the in vivo roles of DDR1 and for preclinical assessment of DDR1 inhibition as a therapeutic strategy. These application notes provide a summary of the available data on the dosage and administration of **Ddr1-IN-4** in a murine model of kidney disease, along with detailed experimental protocols and a depiction of the relevant signaling pathway.

Mechanism of Action

Ddr1-IN-4, also referred to as Compound 2.45 in some literature, selectively targets the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling.^[1] It exhibits high selectivity for DDR1 over the closely related DDR2.^[1] The binding of collagen to DDR1 induces a conformational change that leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that can promote cellular proliferation, migration, and extracellular matrix deposition. By inhibiting this initial phosphorylation step, **Ddr1-IN-4** effectively abrogates these downstream effects.

DDR1 Signaling Pathway

The following diagram illustrates the central role of DDR1 in collagen-mediated signaling and the point of intervention for **Ddr1-IN-4**.



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Caption: DDR1 Signaling Pathway and **Ddr1-IN-4** Inhibition.

Animal Model Dosage and Administration

The following tables summarize the currently available in vivo data for **Ddr1-IN-4** from a study in a preclinical mouse model of Alport Syndrome, a genetic disorder characterized by progressive kidney fibrosis.[\[4\]](#)[\[5\]](#)

Table 1: **Ddr1-IN-4** In Vivo Study Parameters

Parameter	Details	Reference
Animal Model	Col4a3 ^{-/-} mice (a model for Alport Syndrome)	[4]
Dosage	90 mg/kg	[1] [4]
Administration Route	Intraperitoneal (i.p.) injection	[1]
Frequency	Daily	[1]
Study Duration	From 4 weeks of age until end-stage renal disease	[4]

Table 2: Pharmacokinetic and Pharmacodynamic Data

Parameter	Value/Observation	Reference
In Vitro IC ₅₀ (DDR1)	29 nM	[1]
In Vitro IC ₅₀ (DDR2)	1.9 μM	[1]
Mouse Plasma Protein Binding	95.3%	
Estimated In Vivo Efficacy	>80% inhibition of DDR1 phosphorylation over 24h with 90 mg/kg daily i.p.	
Observed In Vivo Effects	Reduced DDR1 phosphorylation, preserved renal function, and mitigated tissue damage and fibrosis in Col4a3 ^{-/-} mice.	[1] [4]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited literature.

Protocol 1: Preparation of Ddr1-IN-4 Formulation

Two methods for preparing **Ddr1-IN-4** for in vivo administration have been reported.

Method A: Microsuspension

- Weigh the required amount of **Ddr1-IN-4** powder.
- Prepare a vehicle solution of 1.25% hydroxypropylmethylcellulose (HPMC) and 0.1% docusate sodium (DOSS) in sterile water.
- Add the **Ddr1-IN-4** powder to the vehicle solution.
- Vortex and sonicate the mixture to create a homogenous microsuspension.
- The final concentration should be calculated based on the desired dosage (e.g., 90 mg/kg) and injection volume (e.g., 9 mL/kg).

Method B: Solubilized Formulation

- Dissolve **Ddr1-IN-4** in 100% DMSO to create a stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.
- For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
 - Take the required volume of the **Ddr1-IN-4** DMSO stock solution.
 - Add PEG300 and mix until the solution is clear.
 - Add Tween 80 and mix until the solution is clear.
 - Add saline and mix thoroughly.

- The final concentration of **Ddr1-IN-4** in the formulation should be adjusted based on the dosage and administration volume.

Protocol 2: Administration of Ddr1-IN-4 in Mice

- **Animal Handling:** All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
- **Dosage Calculation:** Calculate the volume of the **Ddr1-IN-4** formulation to be administered to each mouse based on its body weight and the desired dosage (e.g., 90 mg/kg).
- **Administration:**
 - Gently restrain the mouse.
 - Administer the calculated volume of the **Ddr1-IN-4** formulation via intraperitoneal (i.p.) injection using a sterile syringe and needle.
- **Monitoring:** Monitor the animals regularly for any signs of toxicity or adverse effects. Body weight should be recorded at regular intervals (e.g., weekly).

Protocol 3: Assessment of In Vivo Efficacy (Example: Kidney Fibrosis Model)

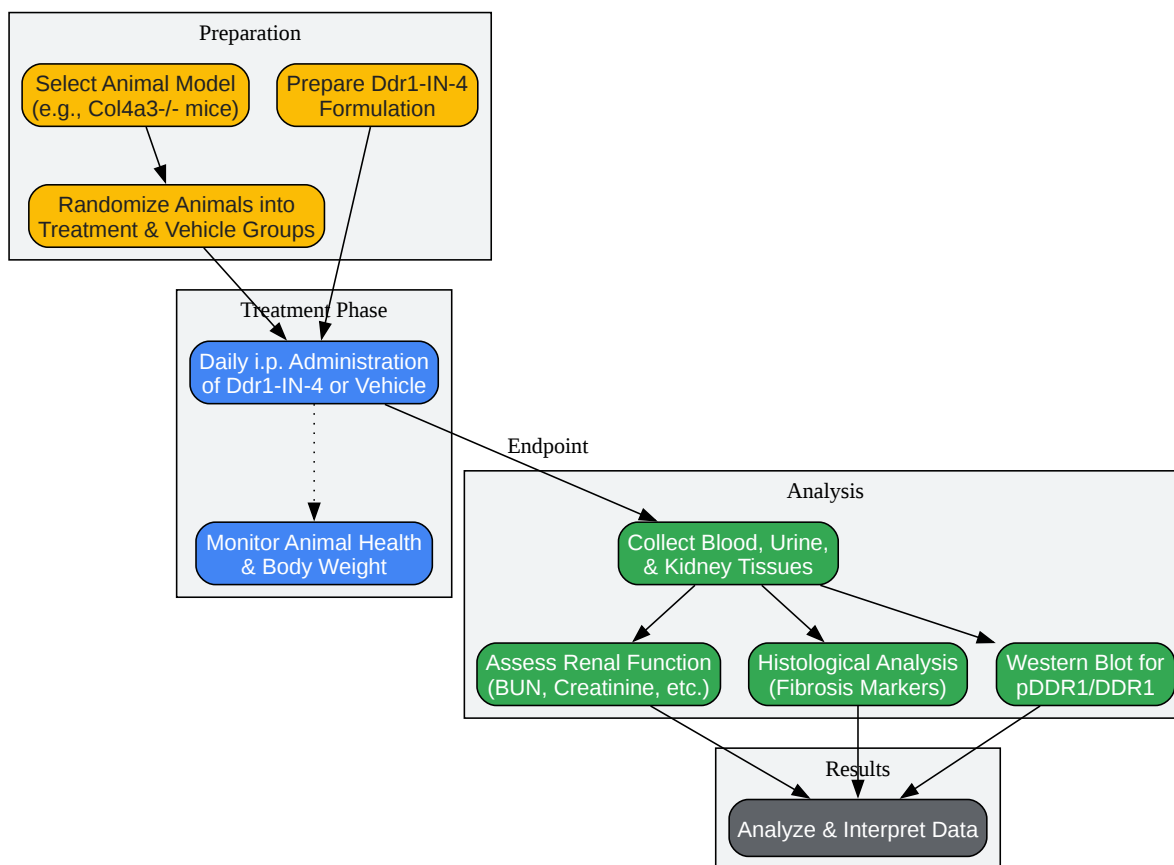
This protocol outlines key methods to assess the efficacy of **Ddr1-IN-4** in a model of kidney fibrosis.

- **Renal Function Analysis:**
 - Collect urine samples to measure the albumin-to-creatinine ratio.
 - Collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine levels.
- **Histological Analysis:**
 - At the end of the study, euthanize the animals and perfuse the kidneys with PBS.
 - Fix the kidneys in 4% paraformaldehyde and embed in paraffin.

- Section the kidneys and perform histological staining, such as:
 - Picro Sirius Red: To visualize and quantify collagen deposition (a marker of fibrosis).
 - Immunohistochemistry for α -smooth muscle actin (α -SMA): To identify activated myofibroblasts, which are key drivers of fibrosis.
 - Immunohistochemistry for Collagen I: To specifically assess the deposition of type I collagen.
- Western Blot Analysis:
 - Prepare protein lysates from kidney cortex tissue.
 - Perform immunoprecipitation for DDR1.
 - Use Western blotting to detect the levels of total DDR1 and phosphorylated DDR1 (pDDR1) to confirm target engagement and inhibition.

Experimental Workflow

The following diagram provides a logical workflow for an in vivo study using **Ddr1-IN-4**.



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